molecular formula C10H19NO B075651 N-Cyclohexylbutanamide CAS No. 1199-87-7

N-Cyclohexylbutanamide

Cat. No.: B075651
CAS No.: 1199-87-7
M. Wt: 169.26 g/mol
InChI Key: MIUPVUSAABKKQX-UHFFFAOYSA-N
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Description

N-Cyclohexylbutanamide is a secondary amide characterized by a cyclohexyl group attached to the nitrogen atom of a butanamide backbone. Its molecular formula is C₁₀H₁₉NO, with an average molecular mass of 169.27 g/mol. This compound is typically synthesized via alkylation or acylation reactions involving cyclohexylamine and butanoyl derivatives. For instance, describes the synthesis of a related compound, 4-((t-Butyldimethylsilyl)oxy)-N-cyclohexylbutanamide, through a copper-catalyzed alkylation of amides with secondary alkyl halides, achieving yields of 82–85% . The structural simplicity of this compound makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

CAS No.

1199-87-7

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

N-cyclohexylbutanamide

InChI

InChI=1S/C10H19NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h9H,2-8H2,1H3,(H,11,12)

InChI Key

MIUPVUSAABKKQX-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1CCCCC1

Canonical SMILES

CCCC(=O)NC1CCCCC1

Other CAS No.

1199-87-7

Origin of Product

United States

Comparison with Similar Compounds

N-Cyclohexylacetoacetamide

  • Molecular Formula: C₁₀H₁₇NO₂
  • Synthesis : Produced by reacting diketene with cyclohexylamine at 0°C, yielding 94% .
  • Key Difference : Contains a β-ketoamide group, enhancing its reactivity in condensation reactions compared to the simpler N-Cyclohexylbutanamide.

N-Cyclohexyl-3-methylbutanamide

  • Molecular Formula: C₁₁H₂₁NO
  • Synthesis: Derived from cyclohexylamine and 3-methylbutanoyl chloride. notes its commercial availability and use in heterocyclic synthesis .
  • Key Difference : The branched 3-methyl group increases steric hindrance, reducing solubility in polar solvents compared to the linear this compound .

N-Cyclohexylbenzamide

  • Molecular Formula: C₁₃H₁₇NO
  • Synthesis : Formed via benzoylation of cyclohexylamine. reports its use in crystallography studies due to its planar aromatic ring .
  • Key Difference : The phenyl group introduces π-π stacking interactions, enhancing thermal stability (melting point >100°C) relative to aliphatic amides like this compound .

Physicochemical Properties

Property This compound N-Cyclohexylacetoacetamide N-Cyclohexyl-3-methylbutanamide N-Cyclohexylbenzamide
Molecular Weight 169.27 183.25 183.29 203.29
Solubility (Water) Low Moderate (due to keto group) Very low Insoluble
Melting Point ~80–85°C ~70–75°C ~90–95°C >100°C
Synthetic Yield 82–85% 94% 89% Not reported

Functional and Application Differences

  • Reactivity: N-Cyclohexylacetoacetamide’s β-keto group enables participation in Knoevenagel condensations, unlike this compound . N-Cyclohexylbenzamide’s aromatic ring facilitates coordination in metal-organic frameworks (MOFs), a property absent in aliphatic analogs .
  • N-Cyclohexylsulfamic acid derivatives () show applications as enzyme inhibitors, contrasting with the inert nature of this compound .

Analytical Characterization

  • NMR Spectroscopy :
    • This compound (26r in ) shows distinct δ 1.2–1.6 ppm (cyclohexyl CH₂) and δ 2.3 ppm (amide COCH₂) .
    • N-Cyclohexylbenzamide () displays aromatic protons at δ 7.3–7.5 ppm, absent in aliphatic analogs .
  • Mass Spectrometry :
    • N-Cyclohexyl-3-methylbutanamide () has a molecular ion peak at m/z 183.162 , while sulfonamide derivatives () fragment at m/z 239.33 .

Preparation Methods

Reagent System and Mechanism

The PPh₃-I₂ system facilitates direct coupling between carboxylic acids and amines under mild conditions. This method, adapted from N-benzylbenzamide synthesis, involves in situ generation of an acyloxyphosphonium intermediate, which reacts with the amine to form the amide bond. For N-cyclohexylbutanamide, butanoic acid replaces benzoic acid, while cyclohexylamine substitutes benzylamine.

Procedural Details

Method D Adaptation (99% yield for N-cyclohexylbenzamide):

  • Reagent Addition Order :

    • PPh₃ (0.49 mmol) and I₂ (0.49 mmol) in CH₂Cl₂ (2 mL) at 0°C.

    • Cyclohexylamine (0.49 mmol) added dropwise, stirred for 5 min.

    • Butanoic acid (0.41 mmol) introduced, followed by triethylamine (0.82 mmol).

    • Reaction warmed to room temperature, stirred for 10 min.

  • Workup :

    • Crude mixture concentrated under reduced pressure.

    • Purification via column chromatography (10–40% ethyl acetate/hexane).

Key Variables :

  • Solvent : Dichloromethane ensures reagent solubility.

  • Stoichiometry : Slight excess of amine (1.2:1 amine-to-acid ratio) minimizes unreacted acid.

  • Temperature : Initial 0°C conditions prevent exothermic side reactions.

Yield and Characterization

  • Yield : 95–99% (extrapolated from N-cyclohexylbenzamide data).

  • Purity : >98% by ¹H NMR (characteristic signals: δ 1.40–1.70 ppm for cyclohexyl CH₂, δ 2.30 ppm for butanamide CH₂).

Carbodiimide-Mediated Activation (EDC/DMAP)

Reagent Compatibility

Ethylcarbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) is widely used for amide bond formation, as demonstrated in N-benzylbenzamide syntheses. This method activates butanoic acid as an O-acylisourea intermediate, which reacts with cyclohexylamine.

Standard Protocol

  • Activation Step :

    • Butanoic acid (1.0 eq) in anhydrous DCM.

    • EDC (1.2 eq) and DMAP (0.1 eq) added at 0°C, stirred for 30 min.

  • Amine Coupling :

    • Cyclohexylamine (1.1 eq) added dropwise, stirred at room temperature for 12–24 h.

  • Workup :

    • Dilution with DCM, washed with 1M HCl, NaHCO₃, and brine.

    • Dried over MgSO₄, concentrated, and recrystallized (ethyl acetate/hexane).

Optimization Insights

  • Catalyst : DMAP accelerates acylation by deprotonating the amine.

  • Side Reactions : N-Acylurea formation is suppressed by maintaining low temperatures during activation.

  • Yield : 85–92% (based on analogous cinnamate syntheses).

Mixed Anhydride Method (Isobutyl Chloroformate)

Procedure Overview

Adapted from α-substituted benzamide syntheses, this method employs isobutyl chloroformate (IBCF) to generate a reactive mixed anhydride intermediate.

Stepwise Synthesis

  • Anhydride Formation :

    • Butanoic acid (1.0 eq) in dry DCM cooled to -15°C.

    • IBCF (1.1 eq) and N-methylmorpholine (1.1 eq) added sequentially, stirred for 15 min.

  • Amine Addition :

    • Cyclohexylamine (1.05 eq) in DCM added dropwise, stirred for 2 h.

  • Workup :

    • Filtered to remove salts, concentrated, and purified via silica gel chromatography.

Performance Metrics

  • Yield : 80–88% (lower than PPh₃-I₂ due to competing hydrolysis).

  • Scale-Up : Suitable for multigram synthesis with consistent yields.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages
PPh₃-I₂ CouplingPPh₃, I₂, Et₃N0°C → RT, 10 min95–99%Rapid, high-yield, minimal purification
EDC/DMAPEDC, DMAPRT, 12–24 h85–92%Broad functional group tolerance
IBCF ActivationIBCF, NMM-15°C → RT, 2 h80–88%Scalable, avoids iodine residues

Discussion of Key Findings

Reaction Efficiency

  • PPh₃-I₂ Superiority : The method’s short reaction time and near-quantitative yield make it ideal for lab-scale synthesis. However, iodine residues necessitate careful purification.

  • EDC Limitations : Although versatile, extended reaction times and sensitivity to moisture limit its utility in industrial settings.

Substrate Scope

  • Bulky Amines : Cyclohexylamine’s steric bulk is accommodated in all methods, though PPh₃-I₂ achieves faster coupling due to the electrophilic acyloxyphosphonium intermediate.

  • Acid Compatibility : Butanoic acid’s lower acidity (pKa ~4.8) compared to benzoic acid (pKa ~4.2) slightly reduces activation efficiency in carbodiimide methods.

Q & A

Q. What are the established synthetic routes for N-Cyclohexylbutanamide, and what factors influence reaction efficiency?

this compound is typically synthesized via amidation reactions. A common method involves reacting cyclohexylamine with butanoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Catalysts like triethylamine may enhance yield by neutralizing HCl byproducts. Reaction efficiency depends on:

  • Purity of reactants : Impurities can lead to side reactions (e.g., over-alkylation).
  • Solvent choice : Polar solvents stabilize intermediates but may reduce reaction rates.
  • Temperature control : Excessive heat can degrade the amide product .

Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify cyclohexyl protons (δ 1.0–2.5 ppm) and the amide carbonyl (δ ~165–175 ppm).
  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., cyclohexyl ring puckering) to confirm stereochemistry. For example, related compounds show dihedral angles of 37–40° between aromatic and cyclohexyl moieties .
  • IR spectroscopy : Amide C=O stretches appear at ~1640–1680 cm1^{-1} .

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular formulaC11_{11}H21_{21}NO
Molecular weight183.30 g/mol
StabilityStable under inert conditions; hygroscopic

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in reported reaction yields for this compound synthesis?

  • Systematic review : Apply PRISMA guidelines to assess methodological heterogeneity across studies (e.g., solvent purity, catalyst loading) .
  • Controlled replication : Standardize variables (e.g., reactant ratios, drying protocols) to isolate yield-limiting factors.
  • Analytical validation : Use HPLC or GC-MS to quantify byproducts and assess purity thresholds .

Q. How does the conformational flexibility of the cyclohexyl group influence the compound’s reactivity in different solvents?

The cyclohexyl ring’s chair-boat transitions alter steric hindrance and electronic effects. For example:

  • In nonpolar solvents (e.g., hexane), the chair conformation dominates, reducing nucleophilic attack on the amide group.
  • In polar solvents (e.g., DMF), partial ring flattening increases accessibility to the carbonyl carbon, enhancing reactivity. Crystallographic data show dihedral angle variations up to 40° under different conditions .

Q. What methodologies are recommended for assessing the stability of this compound under varying environmental conditions?

  • Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks. Monitor degradation via TLC or LC-MS.
  • pH-dependent stability : Test solubility and decomposition in buffered solutions (pH 1–13). Related amides show hydrolysis above pH 10 .
  • Light exposure tests : Use UV/Vis spectroscopy to detect photodegradation products .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Molecular docking : Simulate interactions with target proteins (e.g., enzymes) to identify binding affinity hotspots.
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclohexyl ring) with bioactivity trends. For example, fluorinated analogs exhibit enhanced metabolic stability .

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